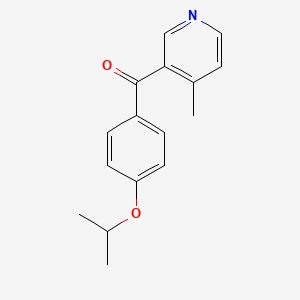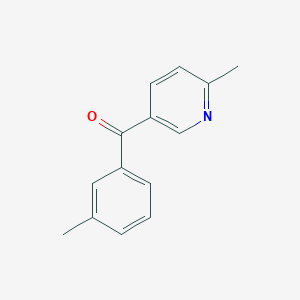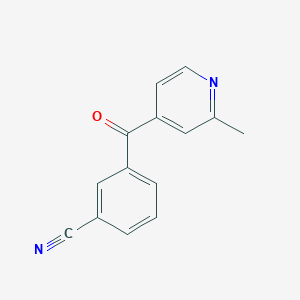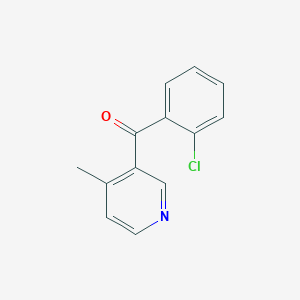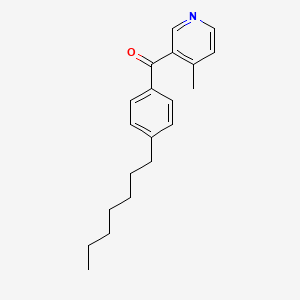
N-(2,4-dimethoxybenzyl)thiazol-2-amine
Descripción general
Descripción
“N-(2,4-dimethoxybenzyl)thiazol-2-amine” is a chemical compound with the CAS Number: 853994-53-3 . It has a molecular weight of 250.32 . The IUPAC name for this compound is N-(2,4-dimethoxybenzyl)-N-(1,3-thiazol-2-yl)amine .
Molecular Structure Analysis
The InChI code for “N-(2,4-dimethoxybenzyl)thiazol-2-amine” is 1S/C12H14N2O2S/c1-15-10-4-3-9 (11 (7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3, (H,13,14) .Physical And Chemical Properties Analysis
“N-(2,4-dimethoxybenzyl)thiazol-2-amine” is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, such as N-(2,4-dimethoxybenzyl)thiazol-2-amine, have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Analgesic Activity
Some thiazole derivatives have been synthesized and screened for their analgesic activity . This suggests that N-(2,4-dimethoxybenzyl)thiazol-2-amine could potentially be used in the development of new pain-relieving medications.
Anti-inflammatory Activity
Thiazole compounds have been found to have anti-inflammatory effects . This means that N-(2,4-dimethoxybenzyl)thiazol-2-amine could potentially be used in the treatment of inflammatory conditions such as arthritis or asthma.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties . This suggests that N-(2,4-dimethoxybenzyl)thiazol-2-amine could potentially be used in the development of new antimicrobial drugs to treat bacterial infections.
Antifungal Activity
Thiazole compounds have also been found to have antifungal properties . This means that N-(2,4-dimethoxybenzyl)thiazol-2-amine could potentially be used in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This suggests that N-(2,4-dimethoxybenzyl)thiazol-2-amine could potentially be used in the development of new antiviral drugs to treat viral infections.
Antitumor Activity
Thiazole compounds have been found to have antitumor and cytotoxic activities . This means that N-(2,4-dimethoxybenzyl)thiazol-2-amine could potentially be used in the treatment of cancer.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This suggests that N-(2,4-dimethoxybenzyl)thiazol-2-amine could potentially be used in the treatment of neurodegenerative disorders such as Alzheimer’s disease or Parkinson’s disease.
Safety and Hazards
The compound has been classified under GHS07 and carries the signal word 'Warning’ . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(2,4-dimethoxybenzyl)thiazol-2-amine primarily targets glutamate-gated chloride channels (GluCl) . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound N-(2,4-dimethoxybenzyl)thiazol-2-amine interacts with its targets by inhibiting the activity of GluCl . This inhibition leads to a series of changes including the suppression of pharyngeal pumping, motility, and egg or microfilaria release .
Biochemical Pathways
N-(2,4-dimethoxybenzyl)thiazol-2-amine affects the biochemical pathways involving prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The key mechanism of action of N-(2,4-dimethoxybenzyl)thiazol-2-amine involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
The molecular and cellular effects of N-(2,4-dimethoxybenzyl)thiazol-2-amine’s action include the inhibition of pharyngeal pumping, motility, and egg or microfilaria release . Additionally, it leads to a loss of host immunosuppression .
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(11(7-10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWLGOTZJZAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

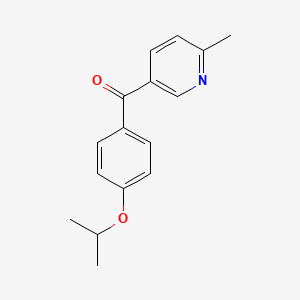

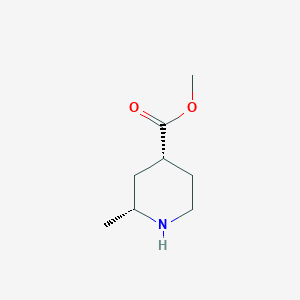
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)

